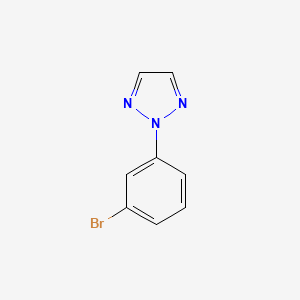

2-(3-bromophenyl)-2H-1,2,3-triazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H6BrN3 |

|---|---|

Molecular Weight |

224.06 g/mol |

IUPAC Name |

2-(3-bromophenyl)triazole |

InChI |

InChI=1S/C8H6BrN3/c9-7-2-1-3-8(6-7)12-10-4-5-11-12/h1-6H |

InChI Key |

BJYCBJPBIYILHA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Br)N2N=CC=N2 |

Origin of Product |

United States |

Significance of 2h 1,2,3 Triazole Scaffolds in Contemporary Chemical Research

The 1,2,3-triazole ring system exists as two stable, aromatic tautomers: 1H- and 2H-1,2,3-triazole. acs.org These five-membered heterocycles, containing three adjacent nitrogen atoms, are notable for their stability against metabolic degradation, oxidation, and hydrolysis. researchgate.netnih.gov This inherent stability makes the 1,2,3-triazole moiety an attractive structural unit in the design of new molecules.

The significance of 1,2,3-triazole scaffolds in modern research is underscored by their wide-ranging biological activities. researchgate.net Derivatives of 1,2,3-triazole have been reported to exhibit a broad spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, anticancer, antiviral, and anticonvulsant properties. nih.govtandfonline.comderpharmachemica.com The ability of the triazole ring to form hydrogen bonds can enhance the solubility of a molecule and its capacity to interact with biological targets. nih.gov

Furthermore, the advent of "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has revolutionized the synthesis of 1,4-disubstituted 1,2,3-triazoles, making this scaffold readily accessible for various applications. nih.gov This has led to the development of numerous 1,2,3-triazole-containing hybrids and conjugates as lead compounds for diverse biological targets. nih.gov

Rationale for Investigating Aryl Substituted 2h 1,2,3 Triazoles, with a Focus on Bromophenyl Substitution

The substitution pattern on the 1,2,3-triazole ring plays a crucial role in modulating its physicochemical properties and biological activity. Aryl substitution, in particular, has been a major area of investigation. The introduction of an aryl group at the N2 position of the triazole ring can lead to the creation of highly efficient fluorophores, with potential applications in materials science and as fluorescent probes. nih.govresearchgate.net

The rationale for focusing on a bromophenyl substituent stems from several key considerations in medicinal chemistry and synthetic chemistry. The bromine atom is a halogen, and its incorporation into a molecule can significantly influence its properties. Halogen bonding, a non-covalent interaction, can play a role in molecular recognition and binding to biological targets. Moreover, the presence of a bromine atom provides a reactive handle for further synthetic modifications through various cross-coupling reactions, such as Suzuki and Chan-Lam couplings. researchgate.netorganic-chemistry.org This allows for the generation of a diverse library of compounds for structure-activity relationship (SAR) studies.

The position of the bromine atom on the phenyl ring is also critical. The "meta" substitution (3-position) in 2-(3-bromophenyl)-2H-1,2,3-triazole influences the electronic and steric properties of the molecule, which in turn can affect its biological activity and photophysical characteristics.

Mechanistic Insights into 2h 1,2,3 Triazole Formation and Reactivity

Detailed Reaction Mechanisms of Key Synthetic Pathways

The synthesis of 2H-1,2,3-triazoles can be achieved through various methods, with copper-catalyzed and metal-free cycloaddition reactions being prominent strategies.

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone for the synthesis of 1,4-disubstituted 1,2,3-triazoles. acs.orgsemanticscholar.org However, variations of this reaction can also lead to the formation of other isomers, including the 2H-1,2,3-triazole framework. The generally accepted mechanism for CuAAC involves the formation of a copper(I) acetylide intermediate. semanticscholar.orgnih.gov This species then reacts with an azide (B81097) in a stepwise manner, proceeding through a six-membered copper-containing intermediate to form the triazole ring. nih.gov

Several proposed mechanisms detail the intricacies of the catalytic cycle. One common proposal involves a mononuclear copper center, while another suggests a binuclear copper intermediate. nih.gov In the binuclear mechanism, a second copper atom activates the copper(I) acetylide, facilitating the reaction with the azide. nih.gov The final step in these catalytic cycles is the protonation of the copper triazolide intermediate, which regenerates the copper(I) catalyst and yields the triazole product. semanticscholar.org

The synthesis of N2-aryl-1,2,3-triazoles can be accomplished through a copper-catalyzed annulation reaction between azirines and aryldiazonium salts. organic-chemistry.org This method offers a regiospecific route to a diverse range of N2-substituted 1,2,3-triazoles. organic-chemistry.org Another copper-mediated approach involves the annulation of alkyl 3-aminoacrylates with aryldiazonium salts. organic-chemistry.org

A plausible mechanism for the copper-catalyzed synthesis of 4-nitro-1,5-trisubstituted-1,2,3-triazoles involves a regioselective 1,3-dipolar cycloaddition between a nitro-olefin and an azide to form a triazole intermediate. frontiersin.org A Cu(II) catalyst then promotes the formation of a stabilized intermediate, which ultimately leads to the final product. frontiersin.org Similarly, the synthesis of 1,5-disubstituted-1,2,3-triazoles catalyzed by Cu(II) is proposed to proceed through a regioselective 1,3-dipolar cycloaddition of azides and cinnamic acid, followed by decarboxylation and protonolysis. frontiersin.org

Metal-free synthetic routes to 2H-1,2,3-triazoles offer advantages in terms of cost, toxicity, and environmental impact. acs.orgnih.gov These reactions often rely on the use of activated substrates or specific reaction conditions to promote cycloaddition.

One approach involves the reaction of β-carbonyl phosphonates with azides. nih.govacs.org The proposed mechanism suggests that in the absence of a chelating metal, the equilibrium between the E- and Z-enolates is governed by steric effects. nih.govacs.org These enolates act as dipolarophiles and react with the azide to form a triazoline intermediate, which then proceeds to the triazole product. nih.govacs.org The use of cesium carbonate in DMSO has been shown to be particularly effective in promoting this reaction, favoring the formation of a cesium-chelated Z-enolate as an efficient dipolarophile. nih.govacs.org

Another metal-free method involves the reaction of N-tosylhydrazones with nitriles, promoted by a base like t-BuOK, to yield 4,5-diaryl-2H-1,2,3-triazoles. organic-chemistry.org Additionally, a catalyst-free and regioselective N-arylation has been developed for the synthesis of N2-aryl-1,2,3-triazoles. organic-chemistry.org

The reaction of geminal diazides with organic hydrazines can also lead to the formation of 2,5-disubstituted 4-azido-1,2,3-triazoles. organic-chemistry.org This reaction proceeds through the elimination of dinitrogen from the unstable 1,1-bisazide intermediate followed by cyclization. organic-chemistry.org

Tautomerism and Isomerization Processes in 2H-1,2,3-Triazole Systems

The 1,2,3-triazole ring system can exist in different tautomeric forms. rsc.orgresearchgate.netresearchgate.net For the parent 1,2,3-triazole, the 2H-tautomer is favored over the 1H-tautomer in aqueous solution, likely due to lone-pair repulsion. rsc.org The tautomeric equilibrium is influenced by the solvent and the nature of the substituents on the triazole ring. rsc.orgresearchgate.net

In the solid state and in solution, 1,2,3-triazole and its derivatives can undergo intermolecular double-proton transfer, leading to a dynamic equilibrium between different tautomers. researchgate.net For instance, benzotriazole (B28993) exists as a mixture of 1H- and 2H-tautomers. acs.org The presence of substituents can significantly affect the position of this equilibrium.

The structural characteristics of the different tautomers have been investigated. In N-1 substituted 1,2,3-triazoles, the N(1)–N(2) bond is typically longer than the N(2)–N(3) bond. nih.gov In contrast, for a 2-substituted triazole, the two N-N bonds have approximately equal lengths. nih.gov These differences in bond lengths reflect the electronic distribution within the triazole ring for each tautomer.

Influence of Substituent Effects on Reaction Selectivity and Pathway

The nature and position of substituents on the reactants play a critical role in determining the regioselectivity and efficiency of 2H-1,2,3-triazole synthesis.

In the synthesis of multisubstituted 1,2,3-triazoles from β-carbonyl phosphonates and azides, the substituents on both reactants influence the reaction outcome. nih.govacs.org For instance, bulky substituents on the β-ketophosphonate can slow down the rate of the 1,3-dipolar cycloaddition. nih.gov The electronic nature of the substituent on the aryl azide also affects the reaction rate, with electron-deficient aryl azides generally being more reactive than electron-rich ones. acs.org However, this can often be overcome by adjusting the reaction temperature. acs.org

In copper-catalyzed reactions, the substituents can influence the coordination to the copper center and the subsequent steps of the catalytic cycle. For example, in the synthesis of fully substituted 1,2,3-triazoles via a one-pot multicomponent reaction, electron-donating and electron-withdrawing groups on the alkyne were well-tolerated, whereas alkyl-substituted alkynes did not yield the desired product. acs.org Similarly, the nature of the substituent on the 2H-azirine also impacted the reaction's success. acs.org

The table below summarizes the influence of different substituent types on the synthesis of 2H-1,2,3-triazoles.

| Reaction Type | Reactant | Substituent Type | Effect on Reaction |

| Metal-Free Cycloaddition | β-Ketophosphonate | Bulky (e.g., t-Bu) | Slows down the rate of cycloaddition. nih.gov |

| Metal-Free Cycloaddition | Aryl Azide | Electron-deficient | More reactive than electron-rich azides. acs.org |

| Metal-Free Cycloaddition | Aryl Azide | Electron-rich | Less reactive, may require higher temperatures. acs.org |

| Copper-Catalyzed MCR | Alkyne | Electron-donating/withdrawing | Good transformation. acs.org |

| Copper-Catalyzed MCR | Alkyne | Alkyl | No desired product formed. acs.org |

| Copper-Catalyzed MCR | 2H-Azirine | Alkyl | No desired product formed. acs.org |

Advanced Research Applications of 2h 1,2,3 Triazole Scaffolds in Materials Science

Utilization in Organic Electronic Materials

The field of organic electronics, which utilizes carbon-based materials in electronic devices, is a primary area where 2H-1,2,3-triazole derivatives, including potentially 2-(3-bromophenyl)-2H-1,2,3-triazole, can make a significant impact. Their electronic properties are tunable through chemical modification, allowing for the targeted design of materials for specific functions.

Derivatives of 1,2,4-triazole (B32235) have been investigated for their role in organic light-emitting diodes (OLEDs), where they can function as electron-transporting or hole-blocking materials. nih.gov The electron-deficient nature of the triazole ring facilitates the transport of electrons while impeding the flow of holes. This separation of charge carriers is crucial for efficient charge recombination within the emissive layer of an OLED, leading to improved device performance. For instance, materials with a deep highest occupied molecular orbital (HOMO) level are effective at blocking holes. snu.ac.kr The introduction of a triazine moiety, another nitrogen-rich heterocycle, into a molecule has been shown to result in a deep HOMO level and high electron mobility. snu.ac.kr While specific data for this compound is not yet widely available, the general principles of triazole-based materials suggest its potential in these applications.

The design of efficient and stable OLEDs relies on the careful selection of materials for each layer of the device. Triazole derivatives are considered for various roles, including as host materials in the emissive layer or as hole-blocking layers. snu.ac.krresearchgate.net The use of a suitable hole-blocking material can significantly enhance the efficiency of phosphorescent OLEDs by confining excitons within the light-emitting layer. snu.ac.kr The performance of an OLED is directly affected by the properties of the hole-blocking material, such as its electron mobility and hole-blocking barrier. researchgate.net While research has explored various triazole and oxadiazole-containing molecules for these purposes, the specific contribution of this compound awaits detailed investigation. snu.ac.kriphy.ac.cn

Table 1: Examples of Hole-Blocking Materials and Their Impact on OLED Performance

| Hole-Blocking Material | Key Properties | Impact on OLEDs |

| BCP (Bathocuproine) | Exciton (B1674681) blocking, Hole blocking | Prevents exciton quenching and hole leakage, improving efficiency. snu.ac.kr |

| BAlq | Hole blocking | Commonly used as a benchmark hole-blocking material. snu.ac.kr |

| DTBT (2,4-diphenyl-6-(4'-triphenylsilanyl-biphenyl-4-yl)-1,3,5-triazine) | High electron mobility, Deep HOMO level | Leads to high external quantum efficiency and power efficiency in phosphorescent OLEDs. snu.ac.kr |

| TAZ (3-phenyl-4-(1'-naphthyl)-5-phenyl-1,2,4-triazole) | Hole blocking | Influences the width of the emission zone and overall device performance. researchgate.net |

This table presents examples of different hole-blocking materials to illustrate their function. Specific performance data for this compound is not yet available in published literature.

Exploration in Optical Waveguide Technology and Photonic Applications

The ability of organic molecules to self-assemble into ordered structures opens up possibilities for their use in photonics, particularly in the fabrication of optical waveguides. These structures can guide and manipulate light on a microscopic scale. Research has shown that derivatives of 2H-benzo[d] snu.ac.krrsc.orgresearchgate.nettriazole can self-assemble into crystalline needle-like or flower-like aggregates, with some of these structures exhibiting optical waveguide properties. rsc.org The specific morphology of the self-assembled structures can be influenced by the peripheral substituents on the triazole core. rsc.org This suggests that by modifying the structure of the triazole molecule, such as in this compound, it may be possible to control the self-assembly process and create tailored photonic components.

Self-Assembly and Supramolecular Architectures Incorporating Triazole Moieties

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, is key to understanding the self-assembly of triazole derivatives. The 1,2,3-triazole ring can participate in various non-covalent interactions, including hydrogen bonding and π-π stacking, which drive the formation of larger, well-defined architectures. bohrium.comnih.gov These interactions are fundamental to the construction of complex supramolecular systems with potential applications in areas such as molecular recognition and sensing. nih.gov The crystal structure of a molecule reveals how it packs in the solid state and the intermolecular forces at play. For example, the analysis of the crystal structure of a 1,2,4-triazole derivative highlighted the role of weak hydrogen and chalcogen bonds in its supramolecular self-assembly. nih.gov While a detailed crystal structure analysis of this compound would be necessary to fully understand its self-assembly behavior, the general principles of triazole chemistry suggest its potential to form interesting and functional supramolecular structures.

Investigation of Biological and Biomolecular Interactions Non Clinical Context

Studies on Protein and Enzyme Binding Interactions

No specific data available.

To provide the requested article, dedicated research investigating the biological properties of 2-(3-bromophenyl)-2H-1,2,3-triazole would be required.

Quantitative Analysis of Binding Affinities with Model Proteins

The interaction of small molecules with plasma proteins is a critical factor influencing their distribution and availability in a biological system. Human Serum Albumin (HSA), Human Immunoglobulin (HIg), and Bovine Hemoglobin (BHb) are frequently used as model proteins in these studies due to their abundance and well-characterized structures.

As of the latest available research, specific quantitative data on the binding affinities of this compound with Human Serum Albumin, Human Immunoglobulin, and Bovine Hemoglobin have not been reported in the peer-reviewed scientific literature. Consequently, data tables for binding constants (K), association constants (Ka), or Gibbs free energy changes (ΔG°) for these specific interactions cannot be provided at this time.

Computational Elucidation of Interaction Modes

Molecular modeling and computational docking studies are powerful tools to predict and analyze the binding modes of a ligand within a protein's active site. These methods can identify key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

Detailed computational studies specifically elucidating the interaction modes of this compound with Human Serum Albumin, Human Immunoglobulin, or Bovine Hemoglobin are not currently available in published research. While the 1,2,3-triazole scaffold is known to participate in various non-covalent interactions, including hydrogen bonding via its nitrogen atoms and the C-H donors of the triazole ring, and hydrophobic interactions involving the aromatic phenyl ring, specific details for the 3-bromophenyl derivative remain uninvestigated.

Therefore, a computational analysis detailing the specific amino acid residues involved in the binding, the types of interactions formed (e.g., hydrogen bonds, π-π stacking, hydrophobic contacts), and their corresponding distances and energies for this compound with the aforementioned model proteins cannot be presented.

Further experimental and computational research is required to determine the binding characteristics and interaction profiles of this specific compound.

Future Prospects and Emerging Trends in 2 3 Bromophenyl 2h 1,2,3 Triazole Research

Development of Sustainable and Atom-Economical Synthetic Routes

The future synthesis of 2-(3-bromophenyl)-2H-1,2,3-triazole and its derivatives is expected to pivot towards greener and more efficient methodologies, moving away from traditional techniques that may involve harsh conditions or generate significant waste. The principles of green chemistry are becoming central to the synthesis of all 1,2,3-triazole isomers. tandfonline.comnih.gov

Key areas of development include:

Flow Chemistry: Continuous-flow processes offer enhanced safety, scalability, and efficiency compared to batch synthesis. rsc.orgchemrxiv.org For a compound like this compound, flow chemistry could enable a safer handling of potentially energetic intermediates and allow for rapid optimization of reaction conditions, leading to higher yields and purity. rsc.orgchemrxiv.org

Biodegradable Solvents: A significant trend is the replacement of toxic solvents like DMF and DMSO with sustainable alternatives. nih.gov The use of biodegradable solvents such as Cyrene™ has been successfully demonstrated for the synthesis of 1,2,3-triazoles, allowing for product isolation through simple precipitation in water, which dramatically reduces waste and operational costs. nih.gov

Metal-Free and Catalyst-Free Reactions: While copper-catalyzed reactions are common, research is increasingly focused on metal-free synthetic pathways to avoid metal contamination in the final products, which is particularly crucial for biomedical applications. rsc.orgorganic-chemistry.org Catalyst-free and regioselective N-arylation methods are being developed that could be applied to synthesize 2-aryl-1,2,3-triazoles efficiently. organic-chemistry.org

Energy-Efficient Methods: Nonconventional energy sources like microwave irradiation and ultrasonication are being employed to accelerate reaction times and improve yields for triazole synthesis, aligning with the goals of sustainable chemistry. itmedicalteam.pl

Table 1: Emerging Sustainable Synthetic Strategies for Triazoles

| Strategy | Description | Key Advantages | Reference |

|---|---|---|---|

| Flow Chemistry | Reactions are performed in a continuous stream rather than a flask. | Improved safety, scalability, higher yields, and purity. | rsc.orgchemrxiv.org |

| Biodegradable Solvents | Use of non-toxic, renewable solvents like Cyrene™. | Reduced environmental impact, simplified product isolation, lower costs. | nih.gov |

| Metal-Free Synthesis | Avoidance of metal catalysts to prevent product contamination. | Ideal for pharmaceutical and biological applications, environmentally benign. | rsc.orgorganic-chemistry.org |

| Ultrasonication/Microwave | Use of alternative energy sources to drive reactions. | Reduced reaction times, increased yields, energy efficiency. | itmedicalteam.pl |

Integration of Advanced Computational Design for Novel Functionalities

Computational chemistry is becoming an indispensable tool for accelerating the discovery and optimization of molecules like this compound. By predicting molecular properties and interactions, researchers can prioritize synthetic targets and design compounds with specific functionalities.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models are being used to guide the design of new triazole derivatives with enhanced biological activity, such as antifungal agents. acs.org This approach could be used to modify the this compound scaffold to develop potent and selective bioactive compounds.

Molecular Docking: This computational technique predicts the binding orientation of a molecule to a target protein. acs.orgnih.gov It is instrumental in designing triazole-based enzyme inhibitors for applications in cancer therapy and other diseases. nih.govresearchgate.net For this compound, docking studies could identify potential biological targets and guide the design of potent inhibitors.

Density Functional Theory (DFT): DFT calculations are used to understand the electronic structure, reactivity, and photophysical properties of triazole isomers. rsc.org Such studies can predict the absorption and fluorescence characteristics of new derivatives, which is crucial for developing materials for optoelectronics or fluorescent probes. rsc.org

Table 2: Computational Tools in Triazole Research

| Computational Method | Application | Potential Impact on this compound | Reference |

|---|---|---|---|

| 3D-QSAR | Predicting biological activity based on molecular structure. | Rational design of derivatives with enhanced potency. | acs.org |

| Molecular Docking | Simulating ligand-protein binding interactions. | Identification of biological targets; design of specific inhibitors. | acs.orgnih.govresearchgate.net |

| TD-DFT | Predicting electronic absorption and emission spectra. | Design of novel chromophores for materials science and bio-imaging. | rsc.org |

Multifunctional Materials Development Incorporating 2H-1,2,3-Triazoles

The stable, aromatic 2H-1,2,3-triazole ring is an excellent building block for advanced functional materials. The presence of the bromophenyl group in this compound provides a key site for creating extended, functional architectures via cross-coupling reactions.

Optoelectronic Materials: 2H-benzo[d]1,2,3-triazole derivatives have shown promise in the development of materials for organic field-effect transistors (OFETs) and as organogels. fao.org The unique electronic properties of the N-aryl triazole core make it suitable for creating materials that absorb solar light, suggesting potential applications in photocatalysis. google.com

Metal-Organic Frameworks (MOFs): 1,2,3-triazole-based linkers are being used to construct photoactive MOFs. google.com These materials have tunable band gaps and can be designed for specific applications, including photocatalysis and sensing. The bromo-substituent on this compound could be converted to a carboxylic acid or other coordinating group to serve as a linker in novel MOF structures.

Polymers and Self-Assembling Systems: The ability of the triazole moiety to participate in self-assembly makes it a candidate for creating structured polymers and supramolecular materials. fao.org The development of multifunctional compounds is a key aspect of sustainable chemistry, as it saves resources and time. fao.org

Exploration of Bio-Inspired Applications and Targeted Molecular Probes

The 1,2,3-triazole ring is considered a valuable pharmacophore in medicinal chemistry due to its stability and ability to engage in various biological interactions. nih.govresearchgate.net Research into this compound is expected to leverage these properties for a range of bio-inspired applications.

Peptidomimetics: The triazole ring can act as a bioisostere, mimicking the structure and electronic properties of an amide bond in peptides. nih.gov This substitution can lead to peptidomimetics with enhanced stability against enzymatic degradation, a major hurdle in peptide-based drug development. nih.govmdpi.com

Targeted Molecular Probes: The triazole scaffold can serve as a linker to connect different functional units, such as a targeting moiety and a reporter group (e.g., a fluorophore). nih.gov The bromine atom on this compound is a versatile anchor point for attaching such functionalities, enabling the creation of molecular probes for bio-imaging and diagnostics.

Development of Novel Therapeutics: Triazole derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. tandfonline.comnih.govnih.gov Future research will likely involve synthesizing a library of derivatives based on the this compound core to screen for new therapeutic leads against various diseases. tandfonline.com

Q & A

Q. What are the common synthetic routes for preparing 2-(3-bromophenyl)-2H-1,2,3-triazole?

The synthesis typically involves Huisgen 1,3-dipolar cycloaddition (click chemistry) between an azide and alkyne. For example:

- Azide preparation : React 3-bromophenylamine with sodium azide under acidic conditions to generate the aryl azide.

- Alkyne preparation : Use terminal alkynes (e.g., propargyl alcohol) as coupling partners.

- Cycloaddition : Catalyze the reaction with Cu(I) (e.g., CuSO₄·5H₂O and sodium ascorbate) in a solvent like DMF or water .

Alternative routes include condensation of aldehydes with nitromethane and sodium azide, achieving yields of 51–91% in ethanol under reflux .

Q. How is regioselectivity controlled during triazole synthesis?

Regioselectivity in triazole formation (1,4- vs. 1,5-disubstituted products) depends on:

Q. What spectroscopic methods are used to characterize this compound?

Key techniques include:

- ¹H/¹³C NMR : Confirm substitution patterns via chemical shifts (e.g., aromatic protons at δ 7.2–8.1 ppm).

- HRMS : Validate molecular weight (C₈H₆BrN₃: theoretical m/z 238.97).

- X-ray crystallography : Resolve crystal packing and bond angles (SHELX software is widely used for refinement ).

Advanced Research Questions

Q. How does the 3-bromophenyl substituent influence biological activity in triazole derivatives?

The 3-bromophenyl group enhances:

- Lipophilicity : Improves membrane permeability (logP ~2.5).

- Electrophilic interactions : Bromine acts as a hydrogen bond acceptor, enhancing binding to fungal cytochrome P450 enzymes (e.g., CYP51 in ergosterol synthesis) .

Comparative studies show that 3-bromo derivatives exhibit 2–4× higher antifungal activity than non-halogenated analogs against Candida albicans .

Q. What strategies resolve contradictions in reported biological activity data for triazole derivatives?

Discrepancies arise from:

Q. How can computational methods predict the reactivity of this compound in drug design?

- DFT calculations : Optimize transition states for triazole formation (e.g., activation energy ~25 kcal/mol for Huisgen reactions).

- Docking studies : Simulate binding to targets like α-glucosidase (binding energy ≤−8.2 kcal/mol for inhibitors ).

- ADMET prediction : Estimate bioavailability (e.g., CNS permeability <−2.0 logBB).

Q. What role does crystallography play in understanding structure-activity relationships (SAR)?

Crystal structures reveal:

- Hydrogen-bond networks : The triazole N2 atom forms H-bonds with catalytic residues (e.g., Asp214 in α-glucosidase).

- π-π stacking : The bromophenyl group interacts with aromatic side chains (e.g., Tyr158 in PPA) .

SHELX-refined structures show bond lengths of 1.33–1.35 Å for N–N bonds, correlating with tautomer stability .

Q. How can synthetic yields be optimized for this compound?

Critical factors include:

- Reaction time : 4–6 hours under reflux (yields drop to <60% after 8 hours due to side reactions).

- Catalyst loading : 10 mol% Cu(I) maximizes conversion (>90%).

- Solvent polarity : DMF outperforms THF (dielectric constant ε = 37 vs. 7.5) .

Methodological Challenges and Solutions

Q. How to analyze competing reaction pathways in triazole synthesis?

- Kinetic studies : Use in-situ IR to monitor azide consumption (disappearance of ~2100 cm⁻¹ peak).

- Isotope labeling : ¹⁵N-labeled azides distinguish 1,4- vs. 1,5-triazoles via NMR .

Q. What are the limitations of click chemistry for scaling up triazole production?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.